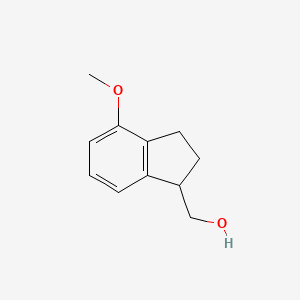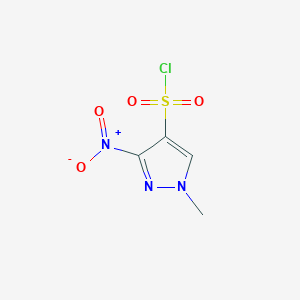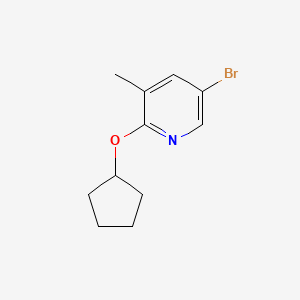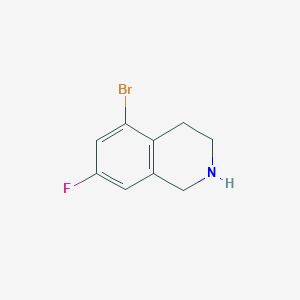
(4-methoxy-2,3-dihydro-1H-inden-1-yl)methanol
Overview
Description
(4-methoxy-2,3-dihydro-1H-inden-1-yl)methanol is an organic compound that belongs to the class of indene derivatives It features a methoxy group attached to the fourth position of the indene ring and a hydroxymethyl group at the first position
Mechanism of Action
Target of Action
Many indole derivatives, which share a similar structure, have been found to bind with high affinity to multiple receptors . These receptors could potentially be the targets of this compound.
Mode of Action
Without specific studies on this compound, it’s difficult to definitively state its mode of action. Indole derivatives are known to interact with their targets, causing changes in cellular processes .
Biochemical Pathways
Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that they may affect a wide range of biochemical pathways.
Result of Action
Without specific studies, it’s difficult to say what the molecular and cellular effects of this compound’s action would be. Given the wide range of activities exhibited by indole derivatives, it’s likely that the effects would be varied and depend on the specific target and pathway affected .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-methoxy-2,3-dihydro-1H-inden-1-yl)methanol typically involves the following steps:
Starting Material: The synthesis begins with commercially available 4-methoxybenzaldehyde.
Cyclization: The 4-methoxybenzaldehyde undergoes a cyclization reaction to form the indene ring structure.
Reduction: The resulting indene derivative is then reduced to form the dihydroindene structure.
Hydroxymethylation: Finally, the hydroxymethyl group is introduced at the first position of the indene ring through a hydroxymethylation reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-methoxy-2,3-dihydro-1H-inden-1-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products
Oxidation: The major products include 4-methoxy-2,3-dihydro-1H-inden-1-carboxylic acid and 4-methoxy-2,3-dihydro-1H-inden-1-aldehyde.
Reduction: The major products include 4-methoxy-2,3-dihydro-1H-inden-1-ylmethanol and 4-methoxy-2,3-dihydro-1H-indene.
Substitution: The major products depend on the substituent introduced, such as 4-alkoxy-2,3-dihydro-1H-inden-1-ylmethanol.
Scientific Research Applications
(4-methoxy-2,3-dihydro-1H-inden-1-yl)methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
(4-methoxy-2,3-dihydro-1H-indene): Similar structure but lacks the hydroxymethyl group.
(4-methoxy-1H-indene): Similar structure but lacks the dihydro and hydroxymethyl groups.
(4-methoxy-2,3-dihydro-1H-inden-1-yl)acetaldehyde: Similar structure but has an acetaldehyde group instead of a hydroxymethyl group.
Uniqueness
(4-methoxy-2,3-dihydro-1H-inden-1-yl)methanol is unique due to the presence of both the methoxy and hydroxymethyl groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
(4-methoxy-2,3-dihydro-1H-inden-1-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-13-11-4-2-3-9-8(7-12)5-6-10(9)11/h2-4,8,12H,5-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPZFWIGHSJQCJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CCC2CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B1448078.png)


![[4-(Ethoxycarbonyl)piperidin-1-yl]acetic acid hydrochloride](/img/structure/B1448084.png)
![3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1448085.png)
![Furo[3,2-b]pyridine-2-carboxylic acid hydrochloride](/img/structure/B1448086.png)
![4-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride](/img/structure/B1448087.png)




![[3-Bromo-4-(trifluoromethoxy)phenyl]methanamine](/img/structure/B1448096.png)
![2-Fluoro-2-[4-(propan-2-yl)phenyl]ethan-1-amine](/img/structure/B1448097.png)
